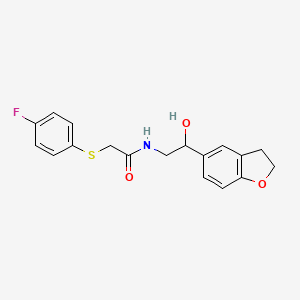
2-chloro-N-(4-iodo-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(4-iodo-2-methylphenyl)acetamide” is a synthetic compound with the CAS Number: 379255-47-7 . It has a molecular weight of 309.53 and its IUPAC name is 2-chloro-N-(4-iodo-2-methylphenyl)acetamide .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(4-iodo-2-methylphenyl)acetamide” is 1S/C9H9ClINO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Herbicide Metabolism and Carcinogenicity Studies
Studies have shown that certain chloroacetamide herbicides, which are structurally related to 2-chloro-N-(4-iodo-2-methylphenyl)acetamide, are used in agriculture and have been linked to carcinogenic effects in rats. These herbicides undergo complex metabolic pathways leading to DNA-reactive products. For instance, Coleman et al. (2000) explored the metabolism of such herbicides in human and rat liver microsomes, highlighting their carcinogenic potential (Coleman, Linderman, Hodgson, & Rose, 2000).
Structural Analysis and Molecular Conformations
Several studies have investigated the molecular structures and conformations of various chloroacetamide derivatives. For example, Gowda et al. (2007) analyzed the conformation of N—H bonds in structures like 2-chloro-N-(3-methylphenyl)acetamide, providing insights into the geometric parameters of these compounds, which could be relevant for understanding the structural behavior of 2-chloro-N-(4-iodo-2-methylphenyl)acetamide (Gowda et al., 2007).
Synthesis and Polarity Studies
Research into the synthesis and properties of chloroacetamide derivatives includes the study of their polarity and structure. Ishmaeva et al. (2015) examined the conformations of certain chloroacetamide compounds, which could provide valuable insights into the synthesis processes and properties of 2-chloro-N-(4-iodo-2-methylphenyl)acetamide (Ishmaeva et al., 2015).
Halogenated Acetamides and Supramolecular Assembly
Nayak et al. (2014) focused on halogenated N,2-diarylacetamides, examining their molecular conformations and supramolecular assembly. This research is crucial for understanding how the introduction of halogens, such as chlorine and iodine, affects the molecular assembly of compounds like 2-chloro-N-(4-iodo-2-methylphenyl)acetamide (Nayak et al., 2014).
Nonlinear Optical Properties
Castro et al. (2017) conducted theoretical investigations on the nonlinear optical properties of crystalline acetamide structures. This research could provide insights into the optical behavior of 2-chloro-N-(4-iodo-2-methylphenyl)acetamide, which may be relevant for applications in photonic devices (Castro et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-(4-iodo-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGCSCNDULDKSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-iodo-2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2364613.png)

![Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate](/img/structure/B2364619.png)
![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2364620.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2364621.png)


![6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline](/img/structure/B2364626.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2364628.png)
![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2364629.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide](/img/structure/B2364630.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)